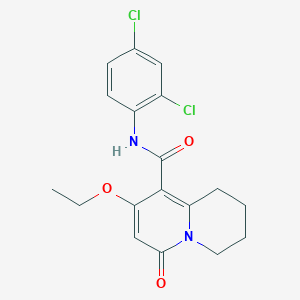
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxyethyl group, a thiophen-3-ylmethyl group, and a m-tolyl group attached to a methanesulfonamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide typically involves the following steps:
Formation of the Methanesulfonamide Core: The starting material, methanesulfonyl chloride, reacts with an amine to form the methanesulfonamide core.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through nucleophilic substitution reactions.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Incorporation of the m-Tolyl Group: The m-tolyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The methoxyethyl and m-tolyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The methoxyethyl and thiophen-3-ylmethyl groups may enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- N-(2-methoxyethyl)-N-(phenylmethyl)-1-(m-tolyl)methanesulfonamide
- N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)-1-(m-tolyl)methanesulfonamide
- N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide
Uniqueness
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the thiophen-3-ylmethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-(3-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-14-4-3-5-15(10-14)13-22(18,19)17(7-8-20-2)11-16-6-9-21-12-16/h3-6,9-10,12H,7-8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFPLRYNADAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2727032.png)
![5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2727033.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2727034.png)
![4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2727035.png)
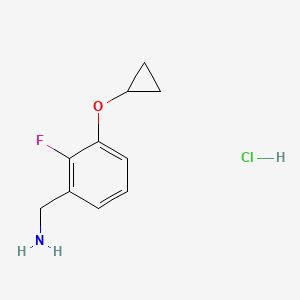
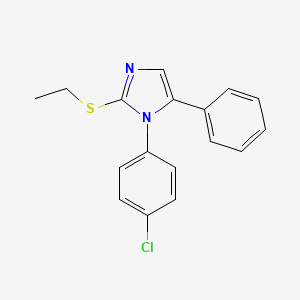


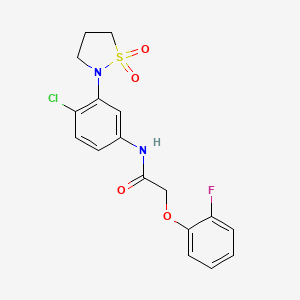
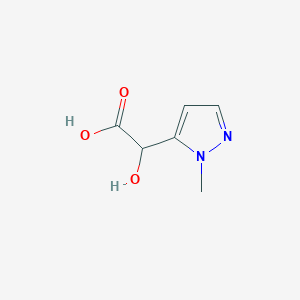
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727051.png)

![N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2727054.png)
